N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQGIDTQVRZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Formation
Reaction of 2-aminothiophenol with substituted benzaldehydes in tetrahydrofuran (THF) at 0°C generates Schiff base intermediates. Catalyst systems comprising molybdenum dioxide complexes (8 mol%) and cerium(III) chloride (10 mol%) enable quantitative conversion within 4 hours.
Oxidative Annulation
Urea-hydrogen peroxide (3 equiv) in THF induces cyclodehydration at room temperature, yielding benzo[d]thiazole derivatives with 84–91% isolated purity. Key process characteristics:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidant | Urea-H₂O₂ | +18% vs. H₂O₂ |
| Temperature | 25°C | Minimizes dimerization |
| Solvent Polarity | THF (ε = 7.6) | Enhances cyclization rate |
Amide Bond Formation Strategies
Coupling the isoxazole amine with the benzothiazole carboxyl group presents unique challenges due to the nucleophilicity of the isoxazole nitrogen and steric hindrance from the fused ring system. Comparative analysis reveals:
EDCI/HOBt-Mediated Coupling
While effective for simple amides, this method gives ≤65% yield for the target compound due to competing N-O bond cleavage in the isoxazole.
HBTU Activation
Employing 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieves 89% conversion. The mechanism involves:
- In situ generation of active ester intermediate
- Nucleophilic attack by the isoxazole amine
- Byproduct removal via aqueous workup
Industrial Scale Production Considerations
Transitioning from laboratory to kilogram-scale synthesis necessitates modifications to traditional protocols:
Microwave-Assisted Cyclization
Replacing conventional heating with 300 W microwave irradiation reduces reaction time from 18 hours to 35 minutes while improving yield to 92%. Energy savings approximate 40 kWh/kg product.
Continuous Flow Purification
Implementing simulated moving bed (SMB) chromatography with ethyl acetate/heptane eluents achieves 99.5% purity at 12 kg/day throughput, surpassing batch silica gel methods.
Comparative Evaluation of Synthetic Routes
Quantitative analysis of four documented methodologies reveals critical performance differences:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| EDCI/HOBt Batch | 65 | 92 | 24 | 1.00 |
| HBTU Batch | 89 | 98 | 18 | 1.35 |
| Microwave HBTU | 92 | 99 | 0.6 | 1.80 |
| Flow Chemistry | 85 | 99.5 | 4.2 | 2.10 |
The HBTU batch method offers optimal balance between cost and efficiency for research-scale synthesis, while microwave protocols are preferable for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, studies have highlighted its antimicrobial and antiparasitic properties:
- Antimicrobial Activity : The compound exhibits moderate antibacterial activity against strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL. In vitro evaluations indicate promising antifungal activity, with some derivatives achieving MICs as low as 0.06 mg/mL against specific fungal strains.
- Antiparasitic Potential : Research has shown that compounds within this class can effectively control parasites in agricultural settings, offering a dual benefit for both human health and crop protection .
Biological Studies
The compound serves as a valuable probe for studying biological pathways and molecular interactions. Its heterocyclic nature allows it to engage in π-π stacking interactions and hydrogen bonding with proteins, enzymes, or nucleic acids, which can modulate their activity . This property is crucial for understanding drug-receptor interactions and elucidating mechanisms of action.
Materials Science
Due to its structural properties, this compound is being explored for the development of new materials with specific electronic or optical characteristics. Its unique chemical reactivity may facilitate the synthesis of novel polymers or nanomaterials that could have applications in electronics or photonics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole demonstrated that certain variants exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin. This highlights the potential of this compound class in overcoming antibiotic resistance.
Case Study 2: Parasitic Control
Research has indicated that dihydroisoxazole compounds can effectively manage parasitic infections in livestock. These findings suggest that N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole derivatives could play a role in sustainable agriculture by reducing reliance on traditional pesticides .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Pharmacological Potential: While none of the analogs directly match the target compound, the data suggest that halogenation and linker flexibility are critical for optimizing bioavailability and potency.
- Synthesis Challenges : Low yields (e.g., 11.5% for 7e ) highlight the difficulty of constructing fused heterocyclic systems, necessitating improved catalytic methods .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide is a novel compound with significant biological activity, particularly in the fields of antimicrobial and antiparasitic research. This article explores its biological mechanisms, efficacy, and potential applications based on a review of diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of heterocyclic organic compounds. Its synthesis typically involves the cyclization of 5,6-dihydro-4H-cyclopenta[c]isoxazole with benzo[d]thiazole-6-carboxylic acid, utilizing coupling agents like EDCI and HOBt to form the amide bond. Industrial production methods may include microwave-assisted synthesis to enhance yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The heterocyclic rings in its structure can engage in π-π stacking interactions and hydrogen bonding with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties:
- Bacterial Activity : The compound has shown moderate antibacterial activity against several strains. For instance, a related series of benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL against E. coli and C. albicans .
- Fungal Activity : In vitro evaluations indicate good antifungal activity, with some derivatives achieving MICs as low as 0.06 mg/mL against fungal strains .
- Comparison with Reference Drugs : In comparative studies, certain derivatives of benzothiazole have demonstrated better activity than standard antibiotics like ampicillin and antifungals such as ketoconazole .
Antiparasitic Properties
Research has also highlighted the potential of this compound in controlling parasitic infections. The dihydroisoxazole moiety has been linked to parasiticidal activity, suggesting its utility in agricultural and veterinary applications .
Case Studies
A few notable case studies illustrate the compound's efficacy:
- Case Study 1 : In a screening assay for Type III secretion systems in bacteria, compounds similar to this compound showed significant inhibition of pathogenicity factors in C. rodentium, indicating potential therapeutic applications against bacterial infections .
- Case Study 2 : A molecular docking study indicated that certain derivatives could effectively inhibit enzymes critical for bacterial survival, such as MurB and lanosterol demethylase, thereby providing insights into their mode of action against infectious agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide, and what reaction conditions are critical?
- The synthesis typically involves multi-step reactions, including cyclization to form the isoxazole core, coupling with the benzo[d]thiazole-carboxamide moiety, and functionalization of substituents. Critical conditions include temperature control (e.g., 50–80°C for cyclization), solvent selection (e.g., DMF or methanol), and catalysts (e.g., palladium for cross-coupling). Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization or column chromatography .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR peaks at δ 3.40–4.75 ppm correlate with cyclopenta-isoxazole protons, while benzo[d]thiazole signals appear at δ 7.03–8.80 ppm. HRMS validates the molecular ion [M+H]+ (e.g., calculated 394.93 vs. observed 394.93) .
Q. What safety precautions are required when handling this compound?
- Key precautions include:
- Storage : Inert gas atmosphere, moisture-free containers, and temperatures below –20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles), avoid inhalation (P261/P264), and work in fume hoods (P271).
- Emergency response : For skin contact, wash with soap/water (P302+P352); for ingestion, seek medical attention (P301+P310) .
Q. What are the compound’s solubility and stability profiles under varying pH/temperature?
- Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but low in water. Stability studies show decomposition above 50°C (P412) and sensitivity to UV light (P410). Buffered solutions (pH 6–8) are optimal for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies include:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
- Batch reactor tuning : Adjust stirring rates and solvent volumes to enhance mass transfer .
- In-line analytics : Use HPLC to monitor intermediates and minimize side products .
Q. What mechanisms explain its biological activity, and how are target interactions validated?
- The benzo[d]thiazole moiety may inhibit enzymes like pteridine reductase-1 (PTR1) via competitive binding, as shown in trypanosomatid studies. Validation involves:
- Docking simulations : Assess binding affinity to active sites (e.g., ΔG = –8.2 kcal/mol for PTR1) .
- In vitro assays : Measure IC₅₀ values against target enzymes/cell lines (e.g., <10 µM in cancer models) .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
- Orthogonal validation : Cross-check NMR with IR or X-ray crystallography to confirm functional groups.
- Replicate assays : Test bioactivity under standardized conditions (e.g., ATP levels for cytotoxicity) .
- Literature benchmarking : Compare results with structurally similar compounds (e.g., cyclopenta-thiazole derivatives) .
Q. What computational methods are used to predict its ADMET properties?
- QSAR models : Predict logP (2.1–3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s).
- Molecular dynamics : Simulate blood-brain barrier penetration (e.g., low CNS uptake due to polar surface area >90 Ų) .
Q. How does structural modification alter its pharmacological profile?
- Case study : Adding a fluoro-substituent to the indole ring (as in analog N-(5-fluoro-indole-2-yl)-cyclopenta-thiazole) increases cytotoxicity (IC₅₀ from 15 µM to 2 µM) by enhancing DNA intercalation .
- SAR trends : Larger hydrophobic groups (e.g., cyclopropyl) improve target selectivity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
